8-Bromo-5-fluoroisoquinolin-1-amine
Overview
Description
8-Bromo-5-fluoroisoquinolin-1-amine is a heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant applications in medicinal chemistry. The incorporation of bromine and fluorine atoms into the isoquinoline structure enhances its biological activity and provides unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-fluoroisoquinolin-1-amine typically involves the bromination and fluorination of isoquinoline derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing various substituted isoquinolines.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination reactions using appropriate halogenating agents and catalysts. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-5-fluoroisoquinolin-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroisoquinolines.
Cyclization Reactions: The compound can participate in cyclization reactions to form polycyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents such as bromine or fluorine in the presence of catalysts like iron(III) chloride.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted isoquinolines, quinoline N-oxides, and dihydroisoquinolines .
Scientific Research Applications
8-Bromo-5-fluoroisoquinolin-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antineoplastic, and antiviral activities.
Industry: Utilized in the development of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-Bromo-5-fluoroisoquinolin-1-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It may also interact with DNA or RNA, affecting their synthesis and function. The presence of bromine and fluorine atoms enhances the compound’s ability to form strong interactions with its targets, leading to increased biological activity .
Comparison with Similar Compounds
- 7-Bromo-5-fluoroisoquinolin-1-amine
- 8-Bromo-5-fluoroisoquinolin-3-amine
- 4-Bromo-isoquinoline
Comparison: 8-Bromo-5-fluoroisoquinolin-1-amine is unique due to its specific substitution pattern, which provides distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity. The presence of both bromine and fluorine atoms in the 1-amine position enhances its potential as a versatile intermediate in organic synthesis and its effectiveness in various applications .
Properties
IUPAC Name |
8-bromo-5-fluoroisoquinolin-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2/c10-6-1-2-7(11)5-3-4-13-9(12)8(5)6/h1-4H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKVOQFERDCWHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C=CN=C2N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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